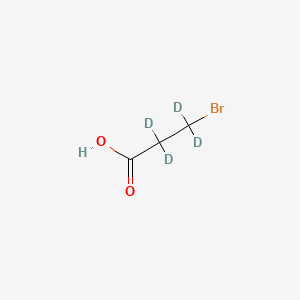












|
REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][CH2:19][C:20]([OH:22])=[O:21]>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:6][CH:5]=1 |f:0.1,3.4.5|
|


|
Name
|
|
|
Quantity
|
6.79 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)O
|
|
Name
|
potassium carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium thiolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the resulting mixture stirred at room temperature for 48 hours
|
|
Duration
|
48 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with benzene
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was recrystallized from Et2O—hexanes
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |